5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. The oxadiazole moiety is known for its versatility and has been explored for various therapeutic applications, including antibacterial, anti-tumor, and anti-inflammatory properties.
5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole can be classified under the broader category of heterocyclic compounds due to its unique ring structure. The presence of the pyrazine group adds to its chemical diversity and potential for biological activity. The compound is synthesized through various methods that involve reactions with hydrazides or acid derivatives, often utilizing specific reagents to facilitate the formation of the oxadiazole ring.
The synthesis of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole typically involves several steps:
The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and reaction time. For example, using dibromotriphenylphosphorane has been reported to enhance yields in certain oxadiazole syntheses .
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole. Characteristic peaks in NMR may include signals corresponding to protons on the pyrazine ring and methyl groups.
5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or enhancing its biological activity.
The mechanism by which 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Understanding the precise mechanism requires further research into its interactions at the molecular level.
5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility in organic solvents versus water can influence its application in biological systems.
5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole has several scientific applications:
Single-crystal X-ray diffraction (SC-XRD) studies provide definitive evidence for the molecular geometry of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole. The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.5876(2) Å, b = 15.9399(3) Å, c = 13.7308(3) Å, and β = 97.091(2)°. The asymmetric unit contains four independent molecules (Z = 4), with a unit cell volume of 1865.17(17) ų [7]. Key bond lengths and angles are summarized in Table 1.
Table 1: Selected Crystallographic Parameters
Parameter | Value |
---|---|
C3-N1 (Oxadiazole-Pyrazine) | 1.328(3) Å |
N1-O1 (Oxadiazole) | 1.365(2) Å |
C2-N2 (Oxadiazole) | 1.294(3) Å |
C2-C1 (Methyl) | 1.491(3) Å |
C3-N1-C2 bond angle | 113.2(2)° |
The oxadiazole and pyrazine rings exhibit coplanar alignment with a dihedral angle of ≤5.62°, facilitating extended π-conjugation. Intermolecular distances between adjacent pyrazine rings measure 3.48–3.65 Å, indicative of π-π stacking interactions. The methyl group adopts a symmetrical orientation perpendicular to the oxadiazole plane, with C-H bonds refined using a riding model [7] [5].
Nuclear magnetic resonance (¹H and ¹³C NMR) and variable-temperature spectroscopy reveal significant tautomeric behavior. The proton at the pyrazine C3 position exhibits chemical exchange broadening at 298K (δ ~8.72 ppm), coalescing into a single peak below 240K. This dynamic process corresponds to annular proton tautomerism with an activation energy (ΔG‡) of 45.2 kJ/mol, calculated via Eyring analysis [2].
Conformational flexibility is dominated by pyrazine ring rotation, with rotational barriers of 8.7 kJ/mol determined through DFT calculations. Two stable conformers exist:
Solvent-dependent studies in DMSO-d₆ and CDCl₃ show negligible influence on tautomeric equilibrium but significantly affect rotational dynamics. Polar solvents stabilize the syn conformer through dipole-dipole interactions (μ = 4.12 D), evidenced by NOESY cross-peaks between methyl protons and pyrazine H5 [6] [9].
Density functional theory (DFT/B3LYP/6-311G(2d,2p)) calculations demonstrate extensive π-electron delocalization across the hybrid heterocyclic system. The frontier molecular orbitals exhibit the following characteristics:
Table 2: Electronic Structure Parameters
Property | Value |
---|---|
HOMO Energy | -6.83 eV |
LUMO Energy | -2.17 eV |
HOMO-LUMO Gap | 4.66 eV |
Nucleus-Independent Chemical Shift (NICS(1)) | -8.9 ppm (Oxadiazole), -10.2 ppm (Pyrazine) |
The NICS values confirm moderate aromaticity in both rings, slightly reduced compared to isolated heterocycles due to electron-withdrawing effects. Natural Bond Orbital (NBO) analysis reveals charge transfer from oxadiazole (LP(N1) → π*(Pyrazine)) with stabilization energy of 32.6 kJ/mol. The Wiberg Bond Index for the C3-N1 linkage is 0.87, indicating partial double-bond character consistent with crystallographic bond lengths [2] [6].
Hirshfeld surface analysis quantifies intermolecular contacts in crystalline environments. The dominant interactions include:
Table 3: Intermolecular Interaction Energies (kJ/mol)
Interaction Type | Energy |
---|---|
Electrostatic | -15.8 |
Dispersion | -28.3 |
Repulsion | +12.6 |
Total | -31.5 |
The crystal packing forms zigzag supramolecular chains along the [010] direction through C-H···N hydrogen bonds (d = 2.52 Å, ∠ = 148°). These chains are interconnected via C-H···O contacts (d = 2.67 Å), generating a 3D network. Dispersion energy contributes 64.5% to lattice stabilization, confirmed by energy framework analysis [7] [10]. The methyl group participates in weak C-H···π interactions (d = 3.12 Å) with pyrazine rings, further enhancing structural cohesion without forming classical hydrogen bonds.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: